1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one
Description
1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one is a substituted propan-2-one derivative featuring a 3-ethyl-2-methoxyphenyl group and a chlorine atom at the α-position of the ketone. This compound serves as a key intermediate in the synthesis of heterocyclic compounds, such as pyrazoles and thiosemicarbazones, due to its reactive α-chloro ketone moiety . Its structure combines steric bulk (from the ethyl and methoxy groups) with electronic effects (from the chlorine and methoxy substituents), influencing reactivity and physicochemical properties.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-4-9-6-5-7-10(12(9)15-3)11(13)8(2)14/h5-7,11H,4H2,1-3H3 |
InChI Key |
NBDUTJQTIQKDOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one typically involves several steps. One common method includes the chlorination of 1-(3-ethyl-2-methoxyphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethyl and methoxy groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences
Electron-withdrawing groups (e.g., CF₃ in ) increase the electrophilicity of the α-carbon, enhancing reactivity toward nucleophiles like hydrazines or thiosemicarbazides.
Hydrogen Bonding and Crystallography Compounds with hydrazinylidene groups (e.g., ) exhibit intermolecular N–H⋯O hydrogen bonds, forming stable crystalline networks. This contrasts with non-hydrazine analogs, which may lack such directional interactions .
Applications in Material Science The dual hydrazono group in 1-(4-Bromophenylimino)-1-(phenylhydrazono)propan-2-one enables strong metal surface adsorption, making it effective in corrosion inhibition .
Pharmaceutical Potential Amino-substituted derivatives (e.g., ) exhibit modified solubility and bioavailability due to salt formation, highlighting their utility in drug design.
Research Findings and Data
- Synthetic Routes: Analogous α-chloro ketones are synthesized via reactions between α-chloro esters (e.g., methyl 2-chloro-3-oxobutanoate) and substituted aryl diazonium salts .
- Crystallographic Data: Hydrazinylidene derivatives crystallize in monoclinic systems (e.g., space group P2₁/c) with hydrogen-bonded chains along specific crystallographic axes .
- Corrosion Inhibition : Propan-2-one derivatives with planar aromatic systems achieve >90% inhibition efficiency in acidic media, as shown in electrochemical studies .
Biological Activity
1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its structural properties, which may contribute to various biological effects, including antimicrobial and anticancer activities.
The molecular formula of this compound is C12H15ClO2, with a molecular weight of 232.70 g/mol. The structure includes a chloro-substituted phenyl ring and a ketone functional group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action involves:
- Covalent Bond Formation : The chlorine atom can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic activities.
- Hydrophobic Interactions : The methoxy group enhances binding affinity to hydrophobic pockets in proteins, facilitating interactions that may lead to altered cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 0.75 µg/mL |
These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have reported the anticancer effects of this compound on various cancer cell lines. Notable observations include:
- Cell Viability Reduction : At a concentration of 50 µM, the compound reduced cell viability in human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cell lines by approximately 60% and 40%, respectively.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| U87 | 50 | 40 |
| MDA-MB-231 | 50 | 60 |
The mechanism behind this activity is believed to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the specific pathways involved .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also prevented biofilm formation, which is critical for bacterial virulence.
Case Study 2: Anticancer Potential
A recent study focused on the anticancer potential of the compound against breast cancer cells. The results indicated that treatment with varying concentrations led to significant apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound could be developed into a therapeutic agent targeting specific cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
